molecular formula C15H17N3O2 B7439583 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide

3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide

Cat. No. B7439583
M. Wt: 271.31 g/mol
InChI Key: DEXQPTVSRKTCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPP is a small molecule that belongs to the class of amides and has a molecular weight of 264.33 g/mol.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide also inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. In addition, 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules such as cytokines and chemokines. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has also been shown to induce apoptosis in cancer cells, which leads to the death of these cells. In addition, 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is its ease of synthesis. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide can be synthesized in a laboratory setting using simple chemical reactions. In addition, 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have multiple potential applications in the field of medicine. However, one of the limitations of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide. One area of research could be the development of more efficient synthesis methods for 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide. Another area of research could be the identification of the specific enzymes that 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide inhibits and the mechanism by which it induces apoptosis in cancer cells. In addition, further studies could be carried out to determine the potential applications of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide can be synthesized by reacting 2-hydroxybenzaldehyde and 4-methylpyrimidine-2-carboxylic acid with propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide in a pure form. The synthesis of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is a straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-8-9-16-14(18-11)10-17-15(20)7-6-12-4-2-3-5-13(12)19/h2-5,8-9,19H,6-7,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXQPTVSRKTCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)CNC(=O)CCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide

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